molecular formula C5H4BrMgN B1628444 Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF CAS No. 21970-14-9

Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF

Cat. No.: B1628444
CAS No.: 21970-14-9
M. Wt: 182.3 g/mol
InChI Key: QUZNVZUTDKEPBJ-UHFFFAOYSA-M
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Description

Pyridin-3-ylmagnesium bromide is a Grignard reagent commonly used in organic synthesis. It is a nucleophilic organometallic compound that contains a pyridine ring attached to a magnesium atom via a bromide group. The compound is typically prepared as a 0.25 M solution in 2-MeTHF (2-methyltetrahydrofuran) .

Scientific Research Applications

Synthesis of Pyridine Derivatives

Pyridin-3-ylmagnesium bromide is a key reagent in the synthesis of pyridine derivatives, acting as an intermediate for further chemical transformations. For example, the Grignard reaction involving halogenopyridines has been applied to produce a range of pyridine derivatives from 3-bromopyridine, leading to compounds such as 1-(pyridyl-3)-heptene-1 and methyl-(pyridyl-3)-ketone. This demonstrates the reagent's role in expanding the toolkit for synthesizing structurally diverse pyridine-based molecules, which are crucial in various chemical domains, including pharmaceuticals and agrochemicals (J. Wibaut, H. M. Voort, & R. Markus, 1952).

Facilitating Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions represent another significant application, where arylmagnesium halides, including phenylmagnesium chloride and mesitylmagnesium bromide, are employed alongside halopyridines to synthesize substituted pyridines. This approach underscores the importance of Pyridin-3-ylmagnesium bromide in facilitating cross-coupling reactions, a cornerstone technique in constructing complex organic frameworks with precision (V. Bonnet et al., 2002).

Material Science and Catalysis

In material science, the synthesis and characterization of complexes, such as those involving molybdenum(VI) dimethyl, illustrate the broader utility of Grignard reagents like Pyridin-3-ylmagnesium bromide. These complexes find applications in catalysis and materials development, showcasing the reagent's role beyond mere organic synthesis into the realm of advanced functional materials (V. C. Gibson et al., 1999).

Analytical Chemistry Applications

Pyridin-3-ylmagnesium bromide's utility is also evident in analytical chemistry, particularly in studying the nature of active sites on zeolites. Research involving the adsorption of pyridine on various cation forms of zeolites to measure Bronsted and Lewis acidity highlights the indirect but valuable role of pyridine derivatives in characterizing solid acids, which are pivotal in catalysis (J. W. Ward, 1968).

Mechanism of Action

Target of Action

Pyridin-3-ylmagnesium bromide, also known as 3-Pyridylmagnesium bromide, is a Grignard reagent . Grignard reagents are commonly used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are electrophilic carbon atoms present in various organic substrates .

Mode of Action

The mode of action of Pyridin-3-ylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the substrate . This results in the formation of a new carbon-carbon bond . The reaction is highly regioselective, meaning it preferentially occurs at specific positions on the substrate .

Biochemical Pathways

The exact biochemical pathways affected by Pyridin-3-ylmagnesium bromide are dependent on the specific substrate it reacts with . It is known that the compound can participate in various organic reactions, leading to the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of Pyridin-3-ylmagnesium bromide is the formation of a new carbon-carbon bond in the substrate . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrate used .

Action Environment

The action of Pyridin-3-ylmagnesium bromide is influenced by various environmental factors. For instance, the reaction typically requires an anhydrous environment, as Grignard reagents are known to react with water . Additionally, the reaction is typically carried out at low temperatures to control the rate of reaction .

Properties

IUPAC Name

magnesium;3H-pyridin-3-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZNVZUTDKEPBJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CN=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrMgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
Reactant of Route 2
Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
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Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
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Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
Reactant of Route 5
Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
Reactant of Route 6
Pyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF

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